An In-depth Technical Guide to 5-Phenylpyridine-2-carbonitrile (CAS: 39065-45-7)
An In-depth Technical Guide to 5-Phenylpyridine-2-carbonitrile (CAS: 39065-45-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Phenylpyridine-2-carbonitrile, a versatile heterocyclic building block. It delves into its chemical and physical properties, established and potential synthesis methodologies with detailed protocols, spectroscopic characterization, and known and prospective applications in medicinal chemistry and materials science.
Core Compound Overview
5-Phenylpyridine-2-carbonitrile, also known as 5-phenyl-2-cyanopyridine or 5-phenylpicolinonitrile, is a bifunctional aromatic compound featuring a pyridine ring substituted with a phenyl group at the 5-position and a nitrile group at the 2-position. This unique arrangement of a bulky lipophilic group and an electron-withdrawing cyano group on the pyridine scaffold imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.
Table 1: Chemical and Physical Properties of 5-Phenylpyridine-2-carbonitrile [1][2]
| Property | Value |
| CAS Number | 39065-45-7 |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol [1] |
| Appearance | White to off-white powder/crystalline solid |
| Melting Point | 93-94 °C[2] |
| Boiling Point | 363 °C[2] |
| Density | 1.17 g/cm³[2] |
| Flash Point | 125 °C[2] |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and ether; slightly soluble in water. |
| Storage | Store at room temperature in a dry, well-ventilated place, sealed from moisture.[3] |
Synthesis Methodologies: A Strategic Approach
The synthesis of 5-Phenylpyridine-2-carbonitrile is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance for the formation of the critical C-C bond between the pyridine and phenyl rings. The choice of starting materials—a halogenated pyridine-2-carbonitrile and a phenyl-metal species (or vice-versa)—determines the specific coupling strategy.
Mechanistic Insight: The Palladium Catalytic Cycle
The Suzuki, Negishi, and Stille reactions, while utilizing different organometallic reagents, all proceed through a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.
Caption: Generalized workflow for a Palladium Cross-Coupling reaction.
The cycle involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 5-bromopyridine-2-carbonitrile), forming a Pd(II) species.
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Transmetalation: The organic group from the organometallic reagent (e.g., the phenyl group from phenylboronic acid) is transferred to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the active Pd(0) catalyst.
Representative Synthesis Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is often the method of choice due to the commercial availability, stability, and low toxicity of boronic acid reagents.[4] The following is a representative, field-proven protocol for the synthesis of 5-Phenylpyridine-2-carbonitrile.
Workflow: Suzuki-Miyaura Synthesis
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
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Reactant Preparation: To a flame-dried Schlenk flask, add 5-bromopyridine-2-carbonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
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Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The use of an aqueous base and solvent mixture is common in Suzuki couplings.[5]
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 5-Phenylpyridine-2-carbonitrile.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting halide (monitored by TLC/LC-MS) and the appearance of a new, less polar spot/peak corresponding to the product. Final characterization by NMR and MS confirms the structure and purity. The choice of a phosphine-ligated palladium catalyst is crucial for efficient coupling with the electron-deficient pyridine ring.
Spectroscopic Characterization
Accurate characterization is paramount for verifying the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 5-Phenylpyridine-2-carbonitrile based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for 5-Phenylpyridine-2-carbonitrile
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (δ 7.4-9.0 ppm): Signals corresponding to the 8 aromatic protons. The pyridine protons are expected to be downfield due to the ring's electron-deficient nature, with the proton at C6 being a doublet, the proton at C4 being a doublet of doublets, and the proton at C3 appearing as a doublet. The phenyl protons will likely appear as a multiplet. |
| ¹³C NMR | Aromatic Region (δ 110-160 ppm): Signals for all 12 carbon atoms. The nitrile carbon (C≡N) is expected around δ 117-120 ppm. The carbon bearing the nitrile (C2) and the carbon bearing the phenyl group (C5) will be quaternary and may show lower intensity. |
| FT-IR (cm⁻¹) | ~2220-2230 cm⁻¹: Sharp, strong absorption characteristic of the C≡N (nitrile) stretch. ~3030-3100 cm⁻¹: C-H stretching of the aromatic rings. ~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z = 180.07. Fragmentation may involve the loss of HCN (m/z = 153) or cleavage of the phenyl group. |
Note: As of the date of this document, a publicly available, peer-reviewed, complete experimental dataset for this specific compound is not readily accessible. The data presented is predictive and should be confirmed by experimental analysis.
Reactivity and Mechanistic Considerations
The chemical behavior of 5-Phenylpyridine-2-carbonitrile is dictated by its three key functional components: the phenyl ring, the pyridine ring, and the nitrile group.
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Pyridine Ring: The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene. However, this electron deficiency facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. The nitrogen atom also provides a site for coordination to metal centers.
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Nitrile Group: The strongly electron-withdrawing nitrile group further deactivates the pyridine ring towards electrophiles but activates it for nucleophilic attack. The nitrile group itself is a versatile functional handle; it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a wide range of derivatives.
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Phenyl Group: The phenyl ring can undergo typical electrophilic aromatic substitution reactions. Its presence adds steric bulk and increases the lipophilicity of the molecule.
Applications in Research and Development
The structural motifs within 5-Phenylpyridine-2-carbonitrile make it a compound of interest in both medicinal chemistry and materials science.
Medicinal Chemistry and Drug Discovery
The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The 2-cyanopyridine moiety, in particular, is a key pharmacophore.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The nitrogen of the pyridine ring and the potential for the nitrile group to be transformed into other hydrogen-bonding groups (like amides or amines) make 5-Phenylpyridine-2-carbonitrile a valuable starting point for the synthesis of kinase inhibitors. Analogous aminopyrazine-carbonitriles have shown potent activity as inhibitors of kinases like FGFR and CHK1.[6]
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Metabolic Stability: The introduction of a phenyl group can modulate the pharmacokinetic properties of a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The pyridine nitrogen can also influence metabolism, sometimes blocking a potential site of oxidation.
Materials Science
The combination of aromatic rings and polar functional groups in 5-Phenylpyridine-2-carbonitrile suggests potential applications in organic electronics.
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Organic Light-Emitting Diodes (OLEDs): Phenylpyridine derivatives are common components in OLEDs, often used in the emissive layer or as host materials. A related compound, 5-Phenylpyridine-2-carbonitrile, has been noted as a synthetic compound that emits light when subjected to an electric field and has been used in intermolecular quantum efficiency measurements.[1] This suggests its potential as a building block for novel emitters or host materials in OLED devices. The nitrile group can act as an electron-accepting moiety, facilitating the design of molecules with charge-transfer characteristics, which is crucial for developing efficient light-emitting materials.
Safety and Handling
As a laboratory chemical, 5-Phenylpyridine-2-carbonitrile should be handled with appropriate care.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[7]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.
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Stability: The compound is generally stable under normal storage conditions. Incompatible materials may include strong oxidizing agents.
This guide is intended to provide a robust technical foundation for researchers working with 5-Phenylpyridine-2-carbonitrile. The combination of established chemical principles and predictive data offers a strategic starting point for its synthesis, characterization, and application in innovative research endeavors.
References
Sources
- 1. 5-phenylpyridine-2-carbonitrile | 39065-45-7 | PBA06545 [biosynth.com]
- 2. 5-PHENYLPYRIDINE-2-CARBONITRILE CAS#: 39065-45-7 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
